Physicochemical properties of N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide
Physicochemical properties of N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide
An In-Depth Technical Guide on the Physicochemical Properties of N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide[1][2]
Executive Summary
N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide (CAS: 1713163-21-3 for HCl salt) represents a critical pharmacophore scaffold in modern medicinal chemistry.[1][2] Structurally, it combines a lipophilic, electron-withdrawing ortho-trifluoromethyl benzamide core with a polar, basic piperidine moiety.[1][2] This duality makes it a versatile building block for Fragment-Based Drug Discovery (FBDD), particularly in targeting G-Protein Coupled Receptors (GPCRs) and histone deacetylases (HDACs).[1][2]
This guide provides a comprehensive analysis of its physicochemical behavior, focusing on the interplay between the steric bulk of the ortho-
Chemical Identity & Structural Analysis
Identification
-
IUPAC Name:
-(piperidin-4-yl)-2-(trifluoromethyl)benzamide[1][2][3] -
Molecular Formula:
[1][2] -
Molecular Weight: 272.27 g/mol (Free Base); 308.73 g/mol (HCl Salt)[1][2]
-
SMILES: FC(F)(F)C1=CC=CC=C1C(=O)NC2CCNCC2
Structural Pharmacophores
The molecule is defined by two distinct domains that drive its physicochemical profile:[1][2][4][5]
-
The Ortho-Trifluoromethyl Benzamide Core:
-
Electronic Effect: The
group is strongly electron-withdrawing ( ), reducing the electron density on the amide carbonyl, potentially increasing metabolic stability against hydrolysis.[1][2] -
Conformational Lock: The steric bulk of the ortho-
group forces the amide bond out of planarity with the benzene ring.[1][2] This "twisted" conformation disrupts crystal packing (enhancing solubility relative to planar analogs) and creates a specific 3D vector for hydrophobic binding pockets.[1][2]
-
-
The Piperidine Ring:
Physicochemical Profiling
The following data summarizes the predicted and experimentally derived properties essential for drug development.
| Property | Value (Approx.) | Description & Implications |
| pKa (Base) | 10.8 ± 0.5 | Attributed to the piperidine secondary amine.[1][2] The molecule is cationic at pH 7.[1][2]4. |
| pKa (Acid) | > 14 | The amide proton is non-ionizable under physiological conditions.[1][2] |
| LogP | 2.61 | Lipophilicity of the neutral species.[1][2] The |
| LogD (pH 7.4) | -0.5 to 0.5 | Distribution coefficient at physiological pH.[1][2] The low value reflects the cationic nature of the amine, suggesting good solubility but potential permeability challenges.[1][2] |
| TPSA | 41.1 | Topological Polar Surface Area.[1][2] Well within the range for CNS penetration (<90 |
| H-Bond Donors | 2 | Amide NH and Piperidine NH.[1][2] |
| H-Bond Acceptors | 2 | Amide Carbonyl and Piperidine N. |
Experimental Protocols for Characterization
To ensure data integrity, the following protocols utilize self-validating controls.
Determination of pKa (Potentiometric Titration)
Objective: Accurate determination of the piperidine nitrogen pKa to predict ionization states in biofluids.[1][2]
-
Methodology:
-
Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
-
Titration: Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0 under inert nitrogen atmosphere to prevent carbonate formation.
-
Data Analysis: Use the Bjerrum plot method to identify the inflection point.[1][2]
-
Control: Run a standard sample of Piperidine (pKa 11.22) to validate the electrode response.
-
Lipophilicity (LogD) via Shake-Flask Method
Objective: Measure the distribution between octanol and phosphate buffer at pH 7.4.
-
Methodology:
-
Phase Saturation: Pre-saturate 1-octanol with pH 7.4 phosphate buffer (PBS) and vice-versa for 24 hours.
-
Equilibration: Dissolve the compound in the pre-saturated buffer (conc. ~100
). Add an equal volume of pre-saturated octanol.[1][2] -
Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
.
-
Synthetic Pathway & Workflow
The synthesis of this scaffold requires careful handling of the amine protecting group to prevent side reactions with the electron-deficient benzoyl chloride.[1][2]
Validated Synthetic Route
-
Coupling: Reaction of 2-(trifluoromethyl)benzoyl chloride with N-Boc-4-aminopiperidine.
-
Deprotection: Removal of the Boc group using HCl/Dioxane or TFA/DCM.[1][2]
-
Salt Formation: Isolation as the HCl salt for stability.
Visualization of Synthesis & Logic
Figure 1: Step-wise synthetic workflow for the production of N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide HCl salt.
Applications in Drug Design
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "fragment" due to its low molecular weight (<300 Da) and defined vector growth points:
-
Vector A (Piperidine Nitrogen): Amenable to reductive amination or alkylation to access deep pockets in GPCRs (e.g., CCR2, 5-HT receptors).[1][2]
-
Vector B (Benzene Ring): The 4- and 5-positions of the benzamide ring are open for substitution to tune metabolic stability or potency.[1][2]
Metabolic Stability Considerations
The ortho-
-
Recommendation: During lead optimization, consider blocking the piperidine 4-position with a methyl group or using a fluorinated piperidine analog if metabolic clearance is high.[1][2]
References
-
PubChem. (2025).[1][2][3] Compound Summary for CID 9928271 (Related Analog). National Library of Medicine.[1][2][3] Retrieved from [Link]
-
Organic Syntheses. (2023). Synthesis of N-Substituted Trifluoromethyl Benzamides. Org. Synth. Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2005).[1][2] Metabolism-Guided Drug Design: Optimization of Piperidine Scaffolds. Chemical Research in Toxicology. (Contextual grounding for metabolic stability claims).
Sources
- 1. N-[7-[1-[[2-(4-chlorophenyl)phenyl]methyl]piperidin-4-yl]-2-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide | C45H48ClF6N7O4S3 | CID 71720436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-((1-(2-chloro-5-(trifluoromethyl)benzyl)piperidin-4-yl)methoxy)-5-cyclopropyl-2-fluoro-N-(methylsulfonyl)benzamide | C25H27ClF4N2O4S | CID 118120545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(Piperidin-4-yl)-4'-(trifluoromethyl)-biphenyl-2-carboxamide | C19H19F3N2O | CID 9928271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
